molecular formula C15H22Cl2N4O B1416390 Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)- CAS No. 1573006-37-7

Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-

Cat. No. B1416390
M. Wt: 345.3 g/mol
InChI Key: XWWIZGOJPWKJME-UTLKBRERSA-N
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Description

Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)- is a chemical compound with a complex structure. Let’s break down its components:



  • Benzenepropanamide : This part of the molecule contains a benzene ring attached to a propanamide group.

  • Alpha-amino-N-[3-(1H-imidazol-1-yl)propyl] : This segment includes an alpha-amino group connected to a propyl chain, which in turn bears an imidazole ring.

  • Dihydrochloride : The compound exists as a dihydrochloride salt, indicating two chloride ions are associated with it.

  • (aS)- : The stereochemistry is specified as (aS), which indicates the absolute configuration of the chiral center.



Synthesis Analysis

The synthesis of this compound involves several steps:



  • Condensation of N-Substituted Piperidones : Strong acid-mediated condensation of N-substituted piperidones with appropriate imidazolpropyl groups at N-3 and N-7 leads to intermediate bispidinones.

  • Reduction to 3,7-Diazabicyclo [3.3.1]nonane Targets : These intermediates are then reduced to form the corresponding 3,7-diazabicyclo [3.3.1]nonane targets.

  • Benzoylation of Oxime at C-9 : The oxime at C-9 is benzoylated.

  • Complex Formation with β-Cyclodextrin : Heating the 3,7-diazabicyclo [3.3.1]nonanes in ethanol with β-cyclodextrin generates the desired complexes.



Molecular Structure Analysis

The compound’s molecular structure comprises a benzene ring, an imidazole ring, and a propanamide group. The (aS)- configuration indicates the spatial arrangement of substituents around the chiral center.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis, oxidation, and complexation. Its reactivity depends on the functional groups present.



Physical And Chemical Properties Analysis


  • Solubility : The dihydrochloride salt is likely soluble in water due to the presence of charged chloride ions.

  • Melting Point : The compound’s melting point can be determined experimentally.

  • Stability : Stability under different conditions (e.g., temperature, pH) should be investigated.


Scientific Research Applications

Cardiac Electrophysiological Activity

Research has demonstrated the potential of compounds similar to the specified chemical in cardiac electrophysiological applications. For instance, N-substituted imidazolylbenzamides have been synthesized and shown to possess potent electrophysiological activity, comparable to known class III agents, indicating their viability for heart-related therapeutic applications (Morgan et al., 1990).

Inhibitors of TNF-alpha Converting Enzyme (TACE)

Compounds containing the 1H-imidazol-1-yl moiety have been identified as potent and selective inhibitors of TNF-alpha Converting Enzyme (TACE), showcasing their potential in suppressing inflammatory responses. Such compounds have demonstrated exceptional selectivity and potency in vitro, indicating their therapeutic promise in treating diseases where TNF-alpha plays a key role (Ott et al., 2008).

Antifungal and Antibacterial Agents

Research into imidazole analogues of fluoxetine has uncovered potent anti-Candida activity, surpassing that of miconazole and other clinical antifungal agents. This suggests the therapeutic potential of 1H-imidazol-1-yl compounds in developing new antifungal medications (Silvestri et al., 2004). Furthermore, certain derivatives have been explored for their specific activity against anaerobic bacteria, offering a new avenue for targeting these hard-to-treat bacterial infections (Dickens et al., 1991).

Anti-HIV Activity

Compounds with a nitroimidazole moiety, including those structurally related to the specified chemical, have been synthesized and evaluated for their anti-HIV activity. This research highlights the potential of such compounds in developing new non-nucleoside reverse transcriptase inhibitors for HIV treatment (Al-Masoudi et al., 2007).

Anticancer Agents

The exploration of benzimidazoles bearing an oxadiazole nucleus, synthesized from structures similar to the specified chemical, has shown significant to good in vitro anticancer activity. This indicates the potential of such compounds in the development of new anticancer medications (Rashid et al., 2012).

Safety And Hazards


  • Toxicity : Assess the compound’s toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Follow standard laboratory safety protocols when working with this compound.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate or bioactive agent.

  • Formulation : Explore different formulations (e.g., nanoparticles, liposomes) for improved delivery.

  • Structure-Activity Relationship (SAR) : Study the impact of structural modifications on activity.


properties

IUPAC Name

(2S)-2-amino-N-(3-imidazol-1-ylpropyl)-3-phenylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O.2ClH/c16-14(11-13-5-2-1-3-6-13)15(20)18-7-4-9-19-10-8-17-12-19;;/h1-3,5-6,8,10,12,14H,4,7,9,11,16H2,(H,18,20);2*1H/t14-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWIZGOJPWKJME-UTLKBRERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCCN2C=CN=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCCCN2C=CN=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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